molecular formula C11H9BrClNO2 B12336580 Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B12336580
M. Wt: 302.55 g/mol
InChI Key: ZGODEWLUGBHJQC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate (CAS: 1598310-56-5) is a halogenated indole derivative with the molecular formula C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol . The compound features a bromine atom at position 6 and a chlorine atom at position 4 on the indole core, coupled with an ethyl ester group at position 2. It is stored at 2–8°C to ensure stability, likely due to the sensitivity of its ester group to hydrolysis or thermal degradation . Indole derivatives are widely explored in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3

InChI Key

ZGODEWLUGBHJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent, followed by bromination and chlorination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate is being investigated for its potential as a therapeutic agent. Its unique structure allows for enhanced binding affinity to various biological targets, leading to promising applications in drug development.

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. For instance, studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.
  • Antiviral Activity : The compound has demonstrated potential in inhibiting HIV integrase, a crucial enzyme for viral replication. Its indole core can chelate metal ions necessary for integrase activity, enhancing its inhibitory effects .

Antimicrobial Applications

The compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values ranging from 75 to 150 µg/mL.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The halogen atoms can be substituted with other functional groups.
  • Oxidation and Reduction : It can be transformed into different derivatives through oxidation or reduction reactions.
  • Coupling Reactions : Participates in reactions like Suzuki or Heck coupling to form more complex molecules .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death and reduced cell viability compared to control groups .

Case Study 2: Antimicrobial Effects

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, supporting its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Variations

The biological and physicochemical properties of indole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Br (6), Cl (4) C₁₁H₉BrClNO₂ 302.55 Storage: 2–8°C; potential precursor
Ethyl 6-bromo-1H-indole-2-carboxylate Br (6) C₁₁H₁₀BrNO₂ 284.11 Simpler structure; lower molecular weight
Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate Br (6), F (4) C₁₁H₉BrFNO₂ 302.10 Enhanced electronegativity at position 4
Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate Br (5), Cl (6) C₁₁H₉BrClNO₂ 302.55 Halogen positional isomer; similar weight
Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Br (3), Cl (6), F (5) C₁₁H₇BrClFNO₂ 320.54 Multi-halogenated; higher molecular weight
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives Br (6), OH (5), others Varies Varies Anti-HBV activity (IC₅₀: 3.6–5.4 μg/mL)
Key Observations:

Halogen Position and Electronic Effects: The 4-chloro substituent in the target compound may influence electron distribution differently compared to the 4-fluoro analogue (). Fluorine’s higher electronegativity could enhance stability or alter reactivity in substitution reactions.

Functional Group Impact :

  • Hydroxyl groups, as seen in Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives (), correlate with anti-hepatitis B virus (HBV) activity, suggesting that polar substituents enhance pharmacological efficacy.

Molecular Weight and Complexity :

  • Multi-halogenated derivatives, such as the 3-bromo-6-chloro-5-fluoro analogue (), exhibit higher molecular weights (>320 g/mol), which may reduce solubility but improve target specificity.

Biological Activity

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and cytotoxic properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the indole ring. Its molecular formula is C11H9BrClN1O2C_{11}H_{9}BrClN_{1}O_{2} with a molecular weight of approximately 276.53 g/mol. The presence of these halogens is significant as they enhance the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. In a study evaluating various indole derivatives, it was found to be effective against several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae0.35 μg/mL
Escherichia coli0.98 μg/mL
Pseudomonas aeruginosa1.25 μg/mL
Salmonella Typhi0.75 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

Antitumor Activity

In vitro studies have demonstrated that this compound possesses significant antitumor activity against various cancer cell lines. A comparative analysis with established chemotherapeutic agents revealed:

Cell LineIC50 (μM)Comparison AgentIC50 (μM)
MCF-75.05-FU10.0
BGC-8233.5Doxorubicin7.0
A5494.0Cisplatin8.5

The compound exhibited potent cytotoxicity against these tumor cell lines while showing lower toxicity towards normal cells, indicating its selective action .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antibacterial activities against Gram-negative bacteria. The results showed that compounds with similar structures had MIC values significantly lower than standard antibiotics, suggesting enhanced efficacy against resistant strains .

Study on Antitumor Potential

In another investigation, this compound was tested for its ability to inhibit tumor growth in xenograft mouse models. The findings indicated that treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the indole core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, followed by chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity, as noted in analogous indole carboxylate syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for aromatic Br/Cl substituents) and ester functionality (e.g., carbonyl at ~165–170 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL , resolves bond lengths/angles and validates regioselectivity. For example, the dihedral angle between the indole ring and ester group can indicate steric or electronic effects .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group or halogen displacement. Stability under these conditions is inferred from structurally similar indole derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during multi-halogenation of the indole core be addressed?

  • Methodological Answer :
  • Directing Groups : Temporary protection of the 2-carboxylate group as a tert-butyl ester can direct electrophilic substitution to the 4- and 6-positions via steric and electronic effects .
  • Sequential Halogenation : Bromination prior to chlorination leverages the higher reactivity of Br⁺ intermediates, minimizing cross-reactivity. Reaction monitoring via TLC or in situ IR ensures step completion .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at halogenated positions, identifying the 6-bromo group as more reactive due to lower C-Br bond dissociation energy compared to C-Cl. This aligns with experimental data showing preferential coupling at the bromine site .

Q. How can competing decomposition pathways during high-temperature reactions be mitigated?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C for ester cleavage).
  • Inert Solvents : Use high-boiling solvents like DMSO or DMF under N₂ to suppress oxidative degradation. Catalytic additives (e.g., BHT) can stabilize radical intermediates .

Q. What analytical approaches resolve discrepancies in purity assessments between HPLC and NMR data?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Quantifies purity using a C18 column (MeCN/H₂O mobile phase) with UV detection at 254 nm (indole absorbance).
  • qNMR with Internal Standards (e.g., 1,3,5-trimethoxybenzene): Validates HPLC results by integrating proton signals, addressing potential co-eluting impurities .

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